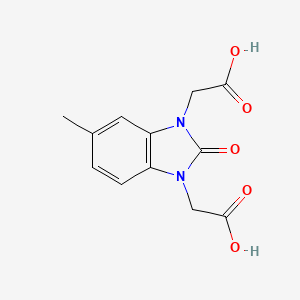
2,2'-(5-methyl-2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID is a complex organic compound with a benzodiazole core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both carboxymethyl and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodiazole derivatives with carboxymethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
Indole derivatives: Various indole derivatives exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
What sets 2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12N2O5 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-[3-(carboxymethyl)-5-methyl-2-oxobenzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O5/c1-7-2-3-8-9(4-7)14(6-11(17)18)12(19)13(8)5-10(15)16/h2-4H,5-6H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
BQYICVQWKSSBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B11428823.png)
![3-(4-bromophenyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428829.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11428832.png)
![2-(5-chlorothiophen-2-yl)-N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11428843.png)
![7-(4-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11428845.png)
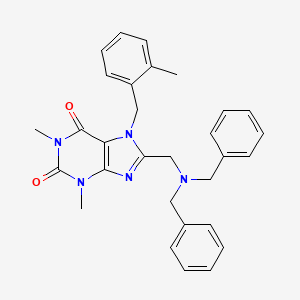
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11428852.png)
![2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B11428868.png)
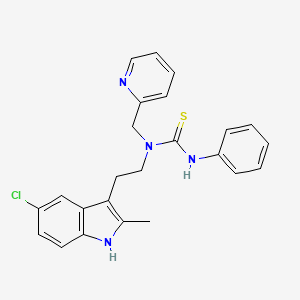
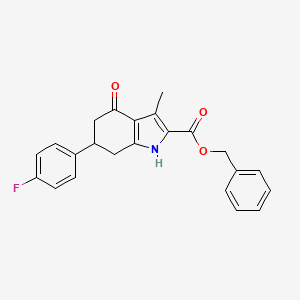
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B11428891.png)
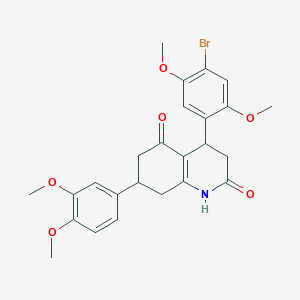
![3-(3-methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428898.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11428902.png)
